Cas no 1567862-81-0 (Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)-)

(2S)-2-amino-N-(2-methyl-3-pyridinyl)propanamide is a chiral amide derivative featuring a stereospecific 2-amino propionamide backbone linked to a 2-methyl-3-pyridinyl group. This compound is of interest in pharmaceutical and agrochemical research due to its structural motif, which may serve as a key intermediate or pharmacophore in bioactive molecules. The stereochemistry at the 2-position enhances selectivity in molecular interactions, while the pyridine moiety offers potential for coordination or hydrogen bonding. Its well-defined chiral center and functional group arrangement make it a valuable candidate for asymmetric synthesis and drug discovery applications, particularly in targeting enzyme inhibition or receptor modulation. High purity and precise stereochemical control are critical for its utility in advanced research.
Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)- structure
1567862-81-0 structure
Product name:Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)-
CAS No:1567862-81-0
MF:C9H13N3O
MW:179.219021558762
CID:5210234

Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)-
    • (S)-2-Amino-N-(2-methylpyridin-3-yl)propanamide
    • Inchi: 1S/C9H13N3O/c1-6(10)9(13)12-8-4-3-5-11-7(8)2/h3-6H,10H2,1-2H3,(H,12,13)/t6-/m0/s1
    • InChI Key: ZGFQDCVGSLTQHZ-LURJTMIESA-N
    • SMILES: C(NC1=CC=CN=C1C)(=O)[C@@H](N)C

Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-249812-0.5g
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
1567862-81-0 95%
0.5g
$507.0 2024-06-19
Enamine
EN300-249812-2.5g
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
1567862-81-0 95%
2.5g
$1034.0 2024-06-19
Enamine
EN300-249812-10.0g
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
1567862-81-0 95%
10.0g
$2269.0 2024-06-19
Enamine
EN300-249812-0.05g
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
1567862-81-0 95%
0.05g
$443.0 2024-06-19
Enamine
EN300-249812-1.0g
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
1567862-81-0 95%
1.0g
$528.0 2024-06-19
Enamine
EN300-249812-0.1g
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
1567862-81-0 95%
0.1g
$464.0 2024-06-19
Enamine
EN300-249812-0.25g
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
1567862-81-0 95%
0.25g
$485.0 2024-06-19
Enamine
EN300-249812-5.0g
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
1567862-81-0 95%
5.0g
$1530.0 2024-06-19

Additional information on Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)-

Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)- and CAS No. 1567862-81-0: A Comprehensive Overview

Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)-, is a bioactive compound with the chemical identifier CAS No. 1567862-81-0. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. The (2S) configuration of the amide group contributes to its distinct chemical behavior, making it a subject of interest for further investigation.

The molecular structure of this compound features a propanamide backbone linked to a 2-methyl-3-pyridinyl group. This arrangement not only influences its physicochemical properties but also opens up possibilities for various biological interactions. The presence of the pyridine ring enhances its solubility in polar solvents and may contribute to its binding affinity with biological targets.

Recent studies have highlighted the importance of chiral compounds in drug development. The (S)-enantiomer of Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, has shown promising results in preliminary screenings for its ability to modulate specific enzymatic pathways. This enantiomeric purity is crucial for ensuring the efficacy and safety of potential therapeutic agents.

In the context of drug discovery, the pyridinyl moiety has been extensively studied for its role in enhancing drug-receptor interactions. Compounds containing this group have been reported to exhibit potent activity against various diseases, including neurological disorders and cancer. The combination of the propanamide group and the pyridine derivative in this compound suggests a multifaceted approach to therapeutic intervention.

Current research is exploring the pharmacological potential of Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)-, particularly in the treatment of inflammatory diseases and metabolic disorders. Preliminary data indicate that this compound may interact with key inflammatory mediators and enzymes, potentially leading to novel therapeutic strategies. The (S) configuration appears to play a critical role in these interactions, emphasizing the importance of stereochemistry in drug design.

The synthesis of this compound involves sophisticated organic chemistry techniques that ensure high yield and purity. Advanced methodologies such as asymmetric synthesis are employed to achieve the desired enantiomeric excess. These synthetic approaches are essential for producing enough material for both preclinical and clinical studies.

As part of ongoing research, scientists are also investigating the metabolic stability and pharmacokinetic profile of Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)-. Understanding how the body processes this compound is crucial for optimizing dosages and minimizing side effects. Advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are being utilized to gain insights into its metabolic pathways.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals where its unique properties could provide new solutions for industrial challenges. The versatility of CAS No. 1567862-81-0 makes it a valuable asset in multiple research domains.

In conclusion, Propanamide, 2-amino-N-(2-methyl-3-pyridinyl)-, (2S)- represents a significant advancement in chemical biology and drug development. Its unique structure, combined with promising preclinical data, positions it as a key candidate for further investigation. As research continues to uncover new therapeutic possibilities, this compound is poised to make substantial contributions to medical science.

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